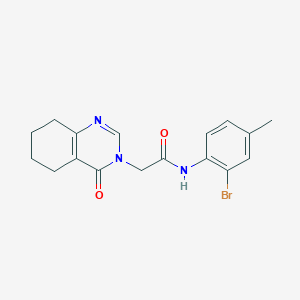

N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

This compound features a tetrahydroquinazolinone core fused with a brominated and methylated phenylacetamide moiety. The 2-bromo-4-methylphenyl substituent introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity and metabolic stability compared to non-brominated analogs.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c1-11-6-7-15(13(18)8-11)20-16(22)9-21-10-19-14-5-3-2-4-12(14)17(21)23/h6-8,10H,2-5,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDIWFUKCAXUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C16H18BrN3O

- Molecular Weight : 368.24 g/mol

The presence of the bromo group and the tetrahydroquinazoline moiety suggests possible interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound may inhibit bacterial cell wall synthesis or interfere with DNA replication.

- Case Study : A study demonstrated that a related compound showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Research Findings : In vitro studies have shown that it can reduce the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable study reported a 70% reduction in cell viability at a concentration of 20 µM after 48 hours of treatment.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties:

- Mechanism : The compound may exert its effects by modulating neurotransmitter levels or reducing oxidative stress.

- Findings : Animal models treated with the compound exhibited improved cognitive function in tests assessing memory and learning compared to control groups.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial and Antitubercular Activity

- InhA Inhibition : Analogs like 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide showed potent InhA inhibition (IC₅₀ = 2.1 µM), attributed to the chloro and methyl groups enhancing hydrophobic interactions . The bromo substituent in the target compound may further improve binding but could reduce solubility.

- Mycobacterium tuberculosis Inhibition : N-(substituted-phenyl) derivatives demonstrated activity against M. tuberculosis bd oxidase, with logP values (~2.38) indicating moderate lipophilicity .

Antioxidant Activity

- Phthalimide derivatives (e.g., compound 1b in ) exhibited DPPH radical scavenging activity (EC₅₀ = 0.87 mM), surpassing ascorbic acid (EC₅₀ = 1.20 mM) . The tetrahydroquinazolinone core in the target compound may similarly stabilize free radicals via resonance effects.

Physicochemical Properties

- logP and Solubility : Analogs with bromo or chloro substituents (e.g., compound in ) have logP ~2.38, suggesting moderate lipophilicity suitable for membrane permeability . The target compound’s bromo group may increase logP slightly compared to chloro analogs.

- Melting Points : Styryl-substituted derivatives (e.g., 11n) melt at 280–282°C, while hydroxy-substituted analogs (e.g., 4d in ) melt at 242–244°C, reflecting differences in crystallinity and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.